Ethyl 2-(2-cyanoanilino)acetate
Overview
Description
Ethyl 2-(2-cyanoanilino)acetate is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12/h3-6,13H,2,8H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is room temperature, and it should be sealed in dry conditions .Scientific Research Applications
Synthesis and Antiviral Activities
Ethyl 2-(2-cyanoanilino)acetate derivatives have been synthesized and evaluated for their antiviral activities. For instance, chiral cyanoacrylate derivatives synthesized from cyano ethyl acetate exhibited moderate inhibition and curative effects against tobacco mosaic virus, showcasing the potential of these compounds in plant protection and antiviral research (Song et al., 2005).
Organic Synthesis Applications
The compound has been utilized in organic synthesis, demonstrating the efficiency of 1-Ethyl-3-methylimidazolium acetate as a robust organocatalyst for the cyanosilylation of carbonyl compounds with trimethylsilyl cyanide. This represents a significant advancement in the field of organocatalyzed transformations, offering insights into the mechanism of ionic liquids-catalyzed reactions (Ullah et al., 2017).
Antioxidant Studies
Research into the extraction of antioxidant compounds from natural sources, such as green tea, has highlighted the use of Ethyl acetate for isolating catechins, demonstrating its role in the purification and decaffeination of antioxidant components. This study underscores the importance of this compound in facilitating the extraction and purification processes of bioactive compounds (Dong et al., 2011).
Material Science Applications
The crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate was characterized, revealing the compound's structural details and providing a basis for further material science research. The study of its crystal structure can lead to the development of novel materials with specific properties (Boukhedena et al., 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(2-cyanoanilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12/h3-6,13H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHHQUFVDZOAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381516 | |
Record name | ethyl 2-(2-cyanoanilino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87223-76-5 | |
Record name | ethyl 2-(2-cyanoanilino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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